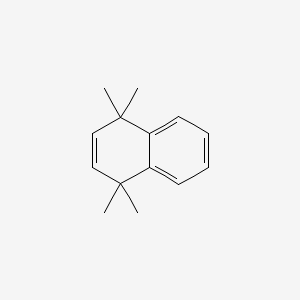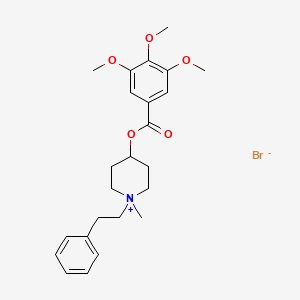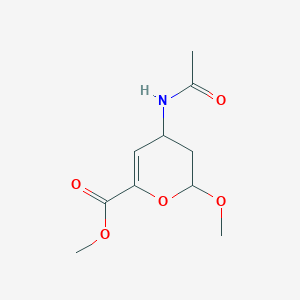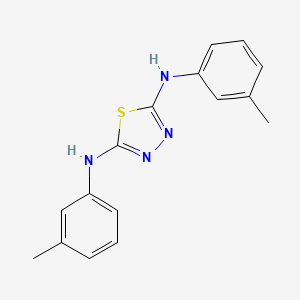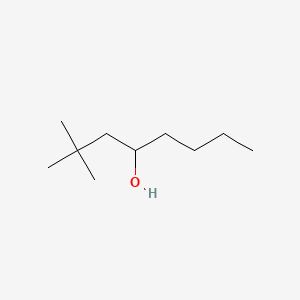
2,2-Dimethyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with two methyl groups attached to the second carbon. This structural arrangement gives the compound unique physical and chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctan-4-ol typically involves the alkylation of a suitable precursor, such as 2,2-dimethylhexane, followed by oxidation to introduce the hydroxyl group. One common method is the Grignard reaction, where 2,2-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often using metal catalysts such as palladium or nickel under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 2,2-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products:
Oxidation: 2,2-Dimethyloctan-4-one (ketone) or 2,2-Dimethyloctanoic acid (carboxylic acid).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyloctyl chloride or bromide.
科学的研究の応用
2,2-Dimethyloctan-4-ol finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2,2-Dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
2,2-Dimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,2-Dimethyldecan-4-ol: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,2-Dimethyloctan-4-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from its shorter or longer chain analogs.
特性
CAS番号 |
66719-52-6 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,2-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(11)8-10(2,3)4/h9,11H,5-8H2,1-4H3 |
InChIキー |
IVLDCRDTRQCTIY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

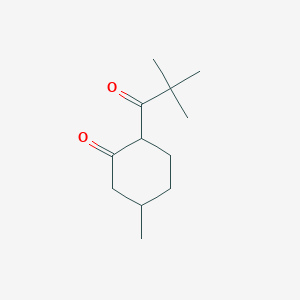
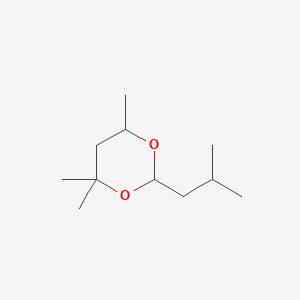
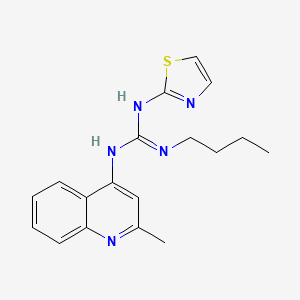
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
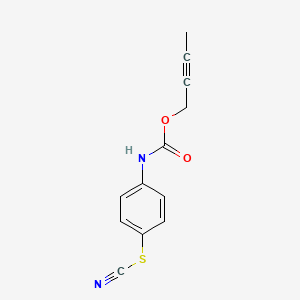
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
